molecular formula C12H15N3O2S2 B3008678 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797352-17-0

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B3008678
CAS RN: 1797352-17-0
M. Wt: 297.39
InChI Key: IHSWAQGSDXIBCZ-UHFFFAOYSA-N
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Description

The compound N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel molecule that incorporates several functional groups and structural motifs known for their biological activities. Thiadiazole, a core structure found in this compound, is a heterocyclic moiety that is often associated with a wide range of pharmacological properties, including anticancer activity. The presence of a thiophene group and a carboxamide linkage further suggests potential for bioactivity, as these features are commonly seen in drug molecules.

Synthesis Analysis

The synthesis of related compounds with thiadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which are known for their efficiency and environmental friendliness. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, yielding products confirmed by IR, NMR, mass spectral study, and elemental analysis . Although the exact synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with thiadiazole cores can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups present and the overall molecular framework. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved confirming the structure with IR, 1H NMR, and MS spectra . Similar analytical techniques would be used to elucidate the structure of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides were cyclized to form N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides using dehydrosulfurization with HgO in boiling glacial acetic acid . This demonstrates the reactivity of thiadiazole-containing compounds under certain conditions, which could be relevant for the chemical reactions of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, as seen in the anticancer evaluation of benzamide derivatives containing a thiadiazole scaffold, suggests that they may have favorable pharmacokinetic properties . Computational studies, such as ADMET predictions, can provide insights into the drug-like behavior of these molecules, which would be applicable to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as well.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and characterization of various thiadiazole derivatives with antimicrobial properties. For instance, compounds have been synthesized to test against bacterial and fungal species, showing moderate to significant activity. These studies highlight the potential of thiadiazole derivatives as antimicrobial agents, with specific compounds exhibiting higher activity against certain microbial species compared to standard drugs (H. M. Vinusha et al., 2015).

Anticancer Activity

Another area of research involves the synthesis of thiadiazole compounds with potential anticancer activity. New series of these compounds have been synthesized and tested against breast cancer cells, with some showing comparable activity to standard treatments like Paclitaxel (J. Sonar et al., 2020). This suggests the compound's relevance in developing novel anticancer therapeutics.

Fluorescent Dyes and Photovoltaic Applications

Thiadiazole derivatives have been used as building blocks in the synthesis of fluorescent dyes and photovoltaic materials. Compounds synthesized display fluorescence across a range of wavelengths, indicating their utility in developing efficient, color-tunable fluorophores for various applications. This includes their use in polymer photovoltaic devices, demonstrating the impact of ester group positioning on photovoltaic performance and film morphology (Marzena Witalewska et al., 2019).

Antioxidant and Antitumor Activity

Novel heterocyclic compounds containing thiadiazole and selenium have been synthesized and evaluated for antioxidant, antitumor, and antimicrobial activities. These compounds show high efficiency in vitro, suggesting their potential in creating biological active fabrics with antimicrobial properties (M. Khalifa et al., 2015).

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-7-4-5-10(18-7)9(17-3)6-13-12(16)11-8(2)14-15-19-11/h4-5,9H,6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSWAQGSDXIBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=C(N=NS2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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